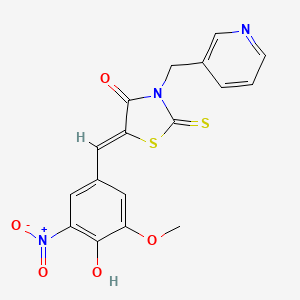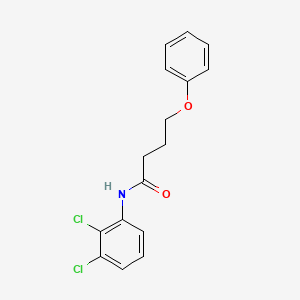
N-(2,3-dichlorophenyl)-4-phenoxybutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dichlorophenyl)-4-phenoxybutanamide, commonly known as DCPA, is a herbicide that belongs to the family of chloroacetanilides. It is widely used in agriculture to control weeds in crops such as corn, soybeans, and cotton. DCPA works by inhibiting the growth of weed seedlings, thus preventing them from competing with the crop for nutrients and water.
作用機序
DCPA works by inhibiting the synthesis of fatty acids in the weed seedlings, which are essential for their growth and development. This leads to the death of the weed seedlings, while leaving the crops unharmed.
Biochemical and Physiological Effects:
DCPA has been shown to affect the metabolism of plants, including the synthesis of proteins, nucleic acids, and carbohydrates. It also affects the activity of enzymes involved in various biochemical pathways. In addition, DCPA has been shown to have a negative impact on soil microorganisms, which play a crucial role in maintaining soil fertility.
実験室実験の利点と制限
DCPA is a widely used herbicide in agriculture, and its effectiveness has been well established. It is also relatively safe for use on crops, as it does not accumulate in the soil or leach into groundwater. However, its impact on the environment and soil microorganisms needs to be further studied.
List of
将来の方向性
1. Investigate the impact of DCPA on non-target organisms such as insects, birds, and mammals.
2. Study the long-term effects of DCPA on soil fertility and soil microorganisms.
3. Develop new formulations of DCPA that are more effective and environmentally friendly.
4. Explore the potential of DCPA as a tool for weed management in organic farming systems.
5. Investigate the potential of DCPA as a pre-emergent herbicide for turfgrass management.
合成法
DCPA can be synthesized by reacting 2,3-dichloroaniline with phenoxybutyric acid in the presence of a catalyst such as sulfuric acid. The reaction yields DCPA as a white crystalline solid, which can be purified by recrystallization.
科学的研究の応用
DCPA has been extensively studied for its herbicidal properties and its impact on the environment. Research has shown that DCPA is effective in controlling a wide range of weed species, including annual grasses and broadleaf weeds. It is also relatively safe for use on crops, as it does not accumulate in the soil or leach into groundwater.
特性
IUPAC Name |
N-(2,3-dichlorophenyl)-4-phenoxybutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c17-13-8-4-9-14(16(13)18)19-15(20)10-5-11-21-12-6-2-1-3-7-12/h1-4,6-9H,5,10-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIASOHSSNFADW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-5-[2-(hydroxymethyl)-4-pyridinyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5236567.png)

![N-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-2-propyn-1-ylcyclohexanamine](/img/structure/B5236578.png)
![N-[(3-methyl-1H-pyrazol-5-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B5236584.png)
![2-phenyl-N-[4-(phenyldiazenyl)phenyl]butanamide](/img/structure/B5236591.png)
![3-bromo-N-{[(4-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5236599.png)
![5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-(acetylamino)benzenesulfonate](/img/structure/B5236605.png)
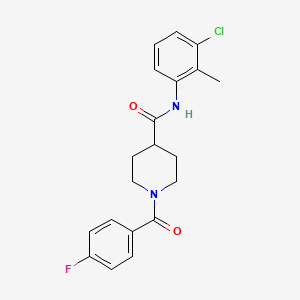
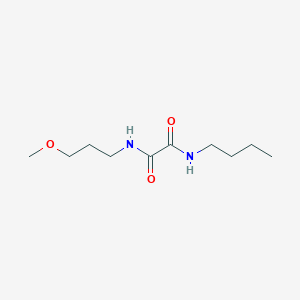
![N-[(2-methylphenyl)(phenyl)methyl]urea](/img/structure/B5236619.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B5236625.png)
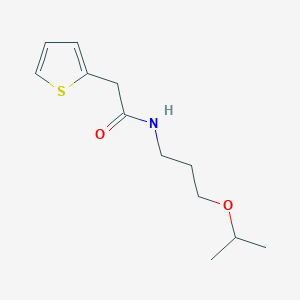
![N-(3-methylphenyl)-3-{1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide](/img/structure/B5236660.png)
